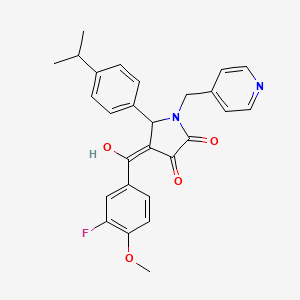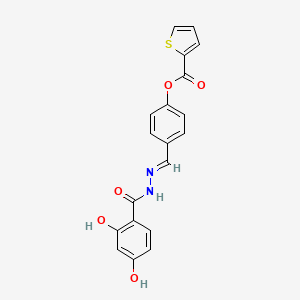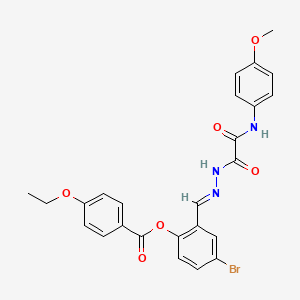
N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)-4-プロポキシベンゾヒドラジドは、複雑な分子構造を特徴とする合成有機化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野で多様な用途が知られているヒドラジドファミリーに属しています。
準備方法
合成経路と反応条件
N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)-4-プロポキシベンゾヒドラジドの合成は、通常、複数ステップのプロセスを伴います。一般的な方法には、酸性または塩基性条件下での4-プロポキシベンゾヒドラジドと4-((4-クロロベンジル)オキシ)-3-エトキシベンズアルデヒドの縮合反応が含まれます。この反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、混合物を数時間還流させることで反応を完全に進行させます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、規模が大きくなります。このプロセスは、収率と純度を最適化するために、自動化された反応器と厳格な品質管理対策が用いられることが多く、一貫性を確保します。
化学反応の分析
反応の種類
N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)-4-プロポキシベンゾヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸またはその他の酸化された誘導体に変換するために酸化される可能性があります。
還元: 還元反応によって、アミンまたはその他の還元された形態に変換することができます。
置換: 求核置換反応に参加することができ、官能基が他の求核剤に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: 水酸化ナトリウムなどの強塩基が、置換反応を促進する可能性があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアミンが生成される可能性があります。
科学研究への応用
N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)-4-プロポキシベンゾヒドラジドは、科学研究にいくつかの用途があります。
化学: より複雑な分子の合成における中間体として使用されます。
生物学: この化合物は、酵素阻害の研究や結合研究におけるリガンドとして使用することができます。
産業: 特殊化学品の製造や材料科学における前駆体として使用される場合があります。
科学的研究の応用
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as a precursor in material science applications.
作用機序
N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)-4-プロポキシベンゾヒドラジドが効果を発揮するメカニズムは、通常、特定の分子標的との相互作用を伴います。たとえば、活性部位に結合することで特定の酵素を阻害し、その活性を阻害することがあります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なる場合があります。
類似の化合物との比較
類似の化合物
- N'-(4-((4-クロロベンジル)オキシ)-3-メトキシベンジリデン)ノナンヒドラジド
- N'-ベンジリデン-4-((4-クロロベンジル)オキシ)ベンゾヒドラジド
独自性
N'-(4-((4-クロロベンジル)オキシ)-3-エトキシベンジリデン)-4-プロポキシベンゾヒドラジドは、特定の官能基と分子構造が、独自の化学的特性と反応性を付与するため、独特です。この独自性により、他の同様の化合物がそれほど効果的ではない可能性のある特定の用途に価値があります。
類似化合物との比較
Similar Compounds
- N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)nonanohydrazide
- N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-propoxybenzohydrazide is unique due to its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
767310-58-7 |
|---|---|
分子式 |
C26H27ClN2O4 |
分子量 |
467.0 g/mol |
IUPAC名 |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-propoxybenzamide |
InChI |
InChI=1S/C26H27ClN2O4/c1-3-15-32-23-12-8-21(9-13-23)26(30)29-28-17-20-7-14-24(25(16-20)31-4-2)33-18-19-5-10-22(27)11-6-19/h5-14,16-17H,3-4,15,18H2,1-2H3,(H,29,30)/b28-17+ |
InChIキー |
QWFMTDGKKFEZOG-OGLMXYFKSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12020499.png)


![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12020508.png)



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12020532.png)
![(3Z)-5-bromo-1-ethyl-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12020540.png)

![Ethyl 2-(2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B12020569.png)
